3-[(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid
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Overview
Description
3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is often associated with significant biological activities, making it a subject of interest in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multi-step organic reactions. One common approach includes the formation of the thiazolidinone ring through the reaction of a thioamide with an α-haloketone, followed by subsequent functionalization steps to introduce the methoxyethyl and phenylimino groups. The final step often involves the coupling of the functionalized thiazolidinone with a benzoic acid derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and the implementation of continuous flow chemistry techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophiles employed .
Scientific Research Applications
3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of key biological processes, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]PHENYLACETIC ACID
- 3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]PHENYLBORONIC ACID
Uniqueness
The uniqueness of 3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID lies in its specific structural features, such as the methoxyethyl and phenylimino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H24N2O5S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3-[[4-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H24N2O5S/c1-33-15-14-29-25(30)24(35-27(29)28-22-8-3-2-4-9-22)17-19-10-12-23(13-11-19)34-18-20-6-5-7-21(16-20)26(31)32/h2-13,16-17H,14-15,18H2,1H3,(H,31,32)/b24-17+,28-27? |
InChI Key |
CLLUUYGGRXPHKX-JKTGJUOXSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)/SC1=NC4=CC=CC=C4 |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)SC1=NC4=CC=CC=C4 |
Origin of Product |
United States |
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